molecular formula C18H14O2 B12810349 Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- CAS No. 91423-02-8

Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)-

Cat. No.: B12810349
CAS No.: 91423-02-8
M. Wt: 262.3 g/mol
InChI Key: PPTMSKIRGLLMJB-ZWKOTPCHSA-N
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Description

Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups It is a stereoisomer, specifically the (8R-cis) form, which indicates the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene, followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

    Reduction: The compound can be further hydrogenated to reduce the aromaticity of the rings.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully hydrogenated polycyclic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- has several applications in scientific research:

    Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.

    Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The hydroxyl groups allow it to form hydrogen bonds with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without hydroxyl groups.

    Benz(a)anthracene-7,12-dione: An oxidized derivative.

    Benz(a)anthracene-8,9,10,11-tetrahydro-: A fully hydrogenated form.

Uniqueness

Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons in various scientific contexts.

Properties

CAS No.

91423-02-8

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(8R,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18+/m0/s1

InChI Key

PPTMSKIRGLLMJB-ZWKOTPCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@@H]4O)O)C=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32

Origin of Product

United States

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